APX2009 vs APX3330: Enhanced Ref-1 DNA-Binding Inhibition Demonstrates Second-Generation Potency Advantage
APX2009 demonstrated enhanced inhibition of Ref-1 redox function in a cell-free DNA-binding (EMSA) assay compared to the first-generation parent compound APX3330, establishing its improved target engagement profile [1]. The IC50 for APX2009 in this assay is 0.45 μM, representing a measurable potency benchmark that validates its second-generation design . While a direct numerical IC50 comparator for APX3330 in the same assay was not reported in the primary study, the authors explicitly characterize APX2009 as providing 'enhanced inhibition' relative to APX3330, a claim that underpins the rational design of the second-generation series [1].
| Evidence Dimension | Ref-1 redox function inhibition (EMSA IC50) |
|---|---|
| Target Compound Data | 0.45 μM (APX2009) |
| Comparator Or Baseline | APX3330 (enhanced inhibition reported; exact IC50 not specified) |
| Quantified Difference | Enhanced inhibition claimed by authors |
| Conditions | Cell-free DNA-binding/EMSA assay for Ref-1 redox function |
Why This Matters
Enhanced target engagement in a direct cell-free binding assay validates the structure-activity relationship (SAR) optimization of APX2009 over APX3330, supporting its selection for high-stringency target validation studies.
- [1] Sardar Pasha SPB, Sishtla K, Sulaiman RS, et al. Ref-1/APE1 inhibition with novel small molecules blocks ocular neovascularization. J Pharmacol Exp Ther. 2018;367(1):108-118. View Source
